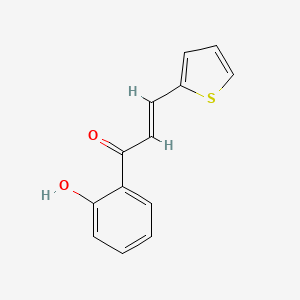

![molecular formula C13H12F3N3 B1623344 5-苯基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶 CAS No. 676153-52-9](/img/structure/B1623344.png)

5-苯基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶

描述

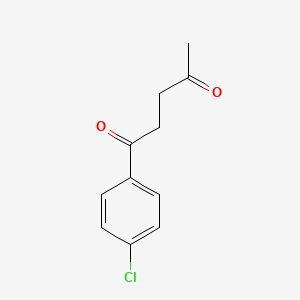

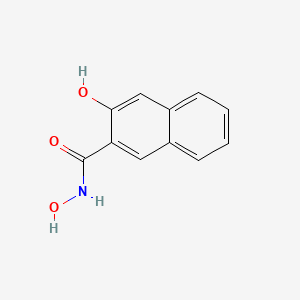

“5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the IUPAC name 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine . It has a molecular weight of 307.23 . The compound is part of the pyrimidine family, which is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds . This reaction has been used in the synthesis of similar compounds .科学研究应用

雌激素受体拮抗剂

PHTPP 是一种合成的、非甾体类、高度选择性的 ERβ (雌激素受体β) 拮抗剂 . 它在科学研究中被用于研究该受体的功能 . 它对 ERβ 的选择性比 ERα (雌激素受体α) 高 36 倍,并且是 ERβ 的沉默拮抗剂 .

癌症研究

PHTPP 已被用于癌症研究,特别是在卵巢癌研究中 . 人们发现,雌激素在一些表达 ERα 的肿瘤中会产生与 ERβ 相反的作用,ERα 会促进肿瘤细胞生长,而 ERβ 会抑制肿瘤细胞生长 . PHTPP 作为一种选择性的 ERβ 拮抗剂,显着增强了表达这两种受体的卵巢癌细胞系 SKOV3 和 OV2008 的细胞生长 .

神经学研究

PHTPP 已被用于神经学研究,以研究雌激素对大脑的影响 . 研究发现,它可以阻断下丘脑弓状核 (ARH) 中的低血糖症对去甲肾上腺素 (NE) 的增强作用 .

内分泌学研究

作为一种选择性的 ERβ 拮抗剂,PHTPP 在内分泌学研究中被用于研究雌激素受体在内分泌系统中的作用 .

药理学研究

PHTPP 因其选择性结合 ERβ 的能力而被用于药理学研究 . 这使其成为开发和测试靶向雌激素受体药物的宝贵工具 .

生物化学研究

作用机制

Target of Action

Similar compounds have been found to targetmonoamine oxidase B , an important enzyme in the field of neurodegenerative disorders .

Mode of Action

It’s known that the compound interacts with its target, potentially inhibiting its function . This interaction could lead to changes in the target’s activity, affecting the biochemical pathways it is involved in.

Biochemical Pathways

Given its potential target, it may influence pathways related toneurodegenerative disorders . The inhibition of monoamine oxidase B could affect the metabolism of neurotransmitters, potentially alleviating symptoms of these disorders.

Pharmacokinetics

Its physical properties such as melting point, boiling point, and density have been predicted . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Some derivatives of this compound have shownmicromolar IC50 values against monoamine oxidase B , indicating a potential for therapeutic use in neurodegenerative disorders.

生化分析

Biochemical Properties

5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is known to interact with various enzymes and proteins. It has been reported as a cyclin-dependent kinase (CDK) inhibitor involved in cell proliferation . Additionally, it has been identified as a checkpoint kinase 1 (Chk1) inhibitor, BRAF kinase inhibitor, Aurora-A kinase inhibitor, and estrogen receptor antagonist .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Molecular Mechanism

At the molecular level, 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been identified as a novel CDK2/cyclin A2 enzyme inhibitor and apoptotic agent .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is known that pyrimidine, a core structure in this compound, plays a vital role in various biological procedures .

属性

IUPAC Name |

5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)18-12-6-7-17-19(11)12/h1-7,10-11,18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHNOQLBCDXICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421943 | |

| Record name | SBB021674 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676153-52-9 | |

| Record name | SBB021674 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

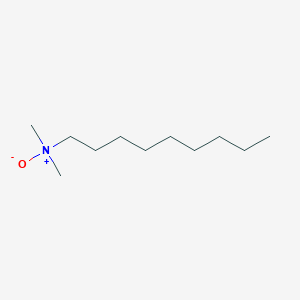

![2,3-dichloro-4-[(4-nitrophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1623263.png)

![3-(benzotriazol-1-yl)-N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B1623268.png)

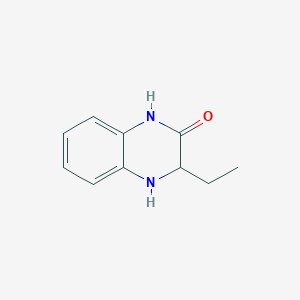

![5,6-Dihydro-benzo[H]cinnolin-3-ylamine](/img/structure/B1623271.png)

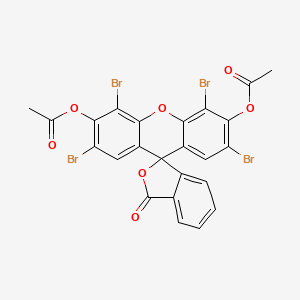

![(E)-3-[4-(Dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1623280.png)